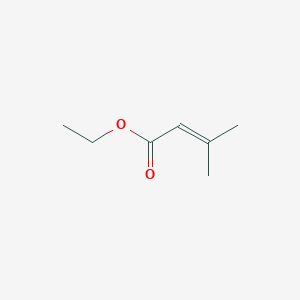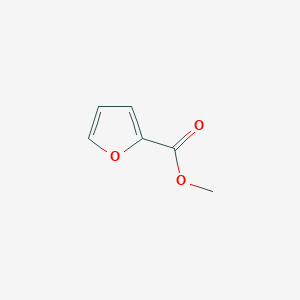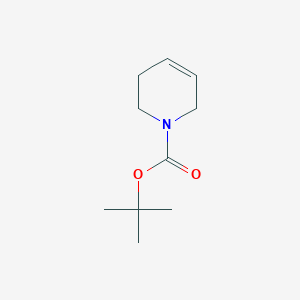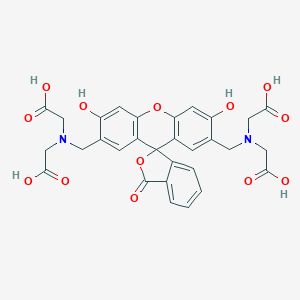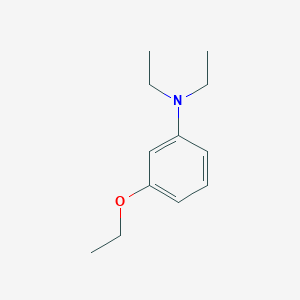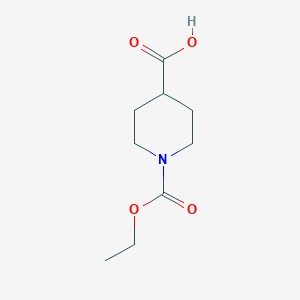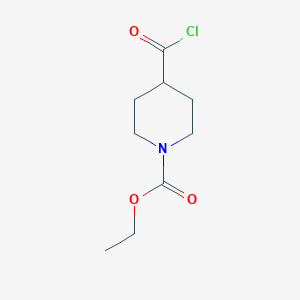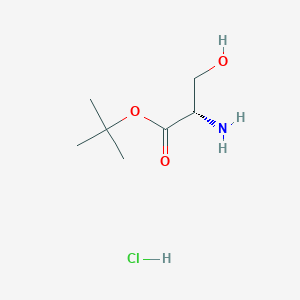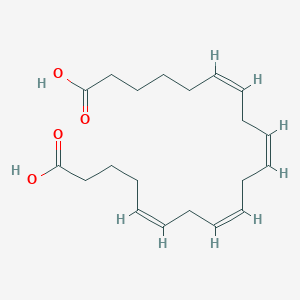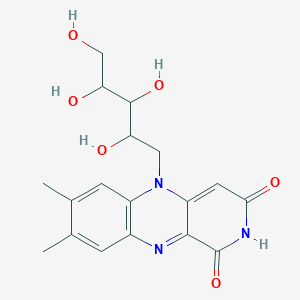
1-Deazariboflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is a complex organic compound with significant biochemical and industrial relevance. It is structurally related to riboflavin (vitamin B2), a vital nutrient involved in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural similarity to riboflavin makes it useful in studying vitamin B2-related biochemical pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various cellular processes, including metabolic pathways and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riboflavin: Shares structural similarities and biochemical functions.
Lumazine: Another related compound with similar properties.
Isoalloxazine: Structurally related and involved in similar biochemical pathways.
Uniqueness
What sets 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMAKSRHMDDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982713 |
Source


|
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64183-66-0 |
Source


|
| Record name | 1-Carba-1-deazariboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
